![molecular formula C7H9NO2 B1668380 3-(1H-pyrrol-2-yl)propanoic Acid CAS No. 408309-29-5](/img/structure/B1668380.png)
3-(1H-pyrrol-2-yl)propanoic Acid
Overview
Description
3-(1H-Pyrrol-2-yl)propanoic Acid belongs to the class of organic compounds known as substituted pyrroles . These are heterocyclic compounds containing a pyrrole ring substituted at one or more positions .
Molecular Structure Analysis
The molecular structure of 3-(1H-pyrrol-2-yl)propanoic Acid consists of a pyrrole ring attached to a propanoic acid group . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(1H-pyrrol-2-yl)propanoic Acid include a molecular weight of 139.15 g/mol . More detailed properties can be found in databases like PubChem .Scientific Research Applications
Synthesis and Crystal Structure
3-(Pyrrole-2′-carboxamido)propanoic acid, a derivative of 3-(1H-pyrrol-2-yl)propanoic Acid, has been synthesized and its crystal structure determined by X-ray diffraction. This compound, synthesized from β-alanine methyl ester and 2-trichloroacetylpyrrole, demonstrates significant molecular arrangement with hydrogen bonds stabilizing the supramolecular layers (Zeng Xiang, 2005).
Pharmaceutical Applications
The molecule has been used in the synthesis of β-lactams, vital in pharmaceutical applications, especially as antibiotics. The ketene source derived from 3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid was critical in the controlled synthesis of monocyclic-2-azetidinones, a class of β-lactam antibiotics (Behzadi et al., 2015).
Functionalized Schiff Base Ligands
Salen-type ligands functionalized with pyrrole derivative pendant arms have been prepared using 3-pyrrol-1-ylpropanoic acid. These Schiff base ligands find applications in catalysis and coordination chemistry due to their ability to form complexes with various metals (Andrade et al., 2005).
Material Science
In the field of material science, pyrrole carboxylic acid derivatives, including 3-(pyrrol-1-yl)-propanoate, have been intercalated in layered double hydroxides (LDHs). These organically modified nanocomposites present significant applications in electronic and optical materials due to their hybrid organic-inorganic nature (Tronto et al., 2008).
Electroanalytic and Spectroscopic Properties
N-substituted poly(bis-pyrrole) films based on derivatives of 3-(1H-pyrrol-2-yl)propanoic Acid have been investigated for their electroanalytic, spectroscopic, and thermal properties. These materials show promise in applications such as ion sensors and recovery of metals due to their selective response towards specific ions (Mert et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It belongs to the class of organic compounds known as substituted pyrroles . Pyrrole derivatives are known to interact with various biological targets, but the specific interactions of this compound require further investigation.
Biochemical Pathways
As a substituted pyrrole, it may potentially influence pathways where pyrrole derivatives are known to play a role
Pharmacokinetics
The compound has a predicted pKa of 4.51±0.10, which may influence its absorption and distribution . Its impact on bioavailability and other pharmacokinetic parameters requires further investigation.
Result of Action
It has been identified in human blood, suggesting that it can enter the bloodstream and potentially interact with cellular targets
Action Environment
The action of 3-(1H-pyrrol-2-yl)propanoic Acid can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its storage recommendation of being sealed in a dry environment at room temperature . The compound’s efficacy and stability under different environmental conditions require further study.
properties
IUPAC Name |
3-(1H-pyrrol-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-7(10)4-3-6-2-1-5-8-6/h1-2,5,8H,3-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNDSAQVXNZKGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461147 | |
Record name | 3-(1H-pyrrol-2-yl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrrol-2-yl)propanoic Acid | |
CAS RN |
408309-29-5 | |
Record name | 3-(1H-pyrrol-2-yl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.